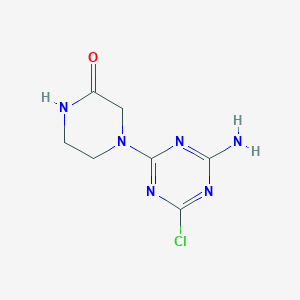

4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN6O/c8-5-11-6(9)13-7(12-5)14-2-1-10-4(15)3-14/h1-3H2,(H,10,15)(H2,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVKEQDVMRJDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207663 | |

| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-47-9 | |

| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one primarily involves the selective substitution of chlorine atoms on the 1,3,5-triazine ring, particularly starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atom at the 2-position is displaced by nucleophilic attack of piperazin-2-one, while the chlorine at the 6-position may be retained or substituted depending on the desired derivative.

Key features of the synthetic approach include:

- Use of cyanuric chloride as the triazine core precursor.

- Stepwise nucleophilic substitution to control mono- or disubstitution.

- Use of bases such as sodium carbonate or triethylamine to facilitate substitution.

- Reaction temperatures typically ranging from 0°C to reflux conditions (70–85°C).

- Solvents such as tetrahydrofuran (THF), 1,4-dioxane, or water/dioxane mixtures.

Detailed Synthetic Route and Conditions

| Step | Reactants & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cyanuric chloride + piperazin-2-one | Nucleophilic substitution at 2-position chlorine by piperazin-2-one in presence of base (e.g., sodium carbonate) in 1,4-dioxane or THF. Temperature: 0–5°C initially, then room temperature to reflux (up to 80°C). | High yield (up to 90%) reported; reaction monitored by TLC. |

| 2 | Partial substitution at 6-position chlorine | The 6-chloro substituent can be retained or substituted with amines or hydroxides depending on subsequent functionalization needs. | Controlled substitution allows for selective functional group introduction. |

| 3 | Purification | Crystallization from solvents such as acetone, tetrahydrofuran (THF), or chromatographic purification. | Pure crystalline product with melting points around 250–260°C (decomposition). |

This synthetic approach is supported by multiple studies that describe the reaction of cyanuric chloride with various amines, including piperazine derivatives, under controlled conditions to yield substituted triazines with high selectivity and yield.

Representative Experimental Procedure

A typical preparation involves:

- Dissolving cyanuric chloride in anhydrous THF or 1,4-dioxane under cooling (0–5°C).

- Adding piperazin-2-one slowly to the stirred solution in the presence of sodium carbonate or triethylamine as base.

- Stirring the reaction mixture at low temperature for 2 hours, then warming to room temperature or reflux for several hours (8–16 h).

- Monitoring progress by thin-layer chromatography (TLC) using solvents such as toluene:acetone (98:2 v/v).

- Quenching the reaction with crushed ice and neutralizing with dilute hydrochloric acid.

- Filtering the precipitate, washing, drying, and recrystallizing from suitable solvents to obtain pure this compound.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic aromatic substitution (SNAr) on the electron-deficient triazine ring:

- The lone pair on the nitrogen of piperazin-2-one attacks the electrophilic carbon bearing the chlorine atom at the 2-position.

- The chlorine is displaced as chloride ion.

- The reaction is facilitated by the electron-withdrawing nature of the triazine ring and the presence of base which neutralizes the released HCl.

- Selectivity is achieved by controlling temperature and stoichiometry to avoid polysubstitution.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) | Commercially available, inexpensive |

| Nucleophile | Piperazin-2-one | Acts as nucleophile for substitution |

| Base | Sodium carbonate, triethylamine | Neutralizes HCl formed |

| Solvent | THF, 1,4-dioxane, water-dioxane mixtures | Polar aprotic solvents preferred |

| Temperature | 0–5°C initially, then room temp to reflux (70–85°C) | Controls substitution selectivity |

| Reaction time | 2–16 hours | Longer times favor complete substitution |

| Purification | Crystallization, chromatography | Ensures high purity |

| Yield | 75–90% | High yield under optimized conditions |

Research Findings and Optimization

- Use of continuous flow reactors for industrial scale synthesis has been reported to improve yields and reduce reaction times by providing better temperature control and mixing.

- Microwave irradiation has been explored to accelerate substitution reactions, reducing reaction times from hours to minutes while maintaining yields.

- The choice of base and solvent significantly influences the selectivity of substitution, with sodium carbonate in aqueous-organic mixtures providing mild conditions that favor monosubstitution.

- Purification by recrystallization from acetone or THF yields crystalline products with consistent melting points, confirming product identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines or hydroxides.

Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides.

Common Reagents and Conditions

Nucleophiles: Amines, hydroxides

Bases: Sodium carbonate

Solvents: Dioxane, water

Conditions: Elevated temperatures (70-80°C), microwave irradiation

Major Products Formed

The major products formed from these reactions include substituted triazines and amides, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex triazine derivatives.

Biology: The compound has shown potential antibacterial activity against various pathogens.

Medicine: It is being explored for its cytotoxic properties against cancer cell lines.

Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one involves its interaction with molecular targets such as DNA gyrase . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of bacterial growth. In cancer cells, the compound induces cytotoxicity by interfering with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

a) PTZ-TRZ (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine)

- Structure: Combines a phenothiazine donor with a diphenyltriazine acceptor via a phenyl linker.

- Properties : Exhibits external quantum efficiency (EQE) comparable to PXZ-TRZ emitters (~20%) due to efficient TADF .

- Comparison: Unlike the target compound, PTZ-TRZ uses a phenothiazine donor and bulky diphenyltriazine, enhancing conjugation and thermal stability.

b) DPA-TRZ (N1-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine)

- Structure: Integrates a triphenylamine donor with diphenyltriazine.

- Properties : Demonstrates similar EQE to PTZ-TRZ, attributed to balanced charge transport .

- Comparison: The triphenylamine donor in DPA-TRZ provides stronger electron-donating strength than the piperazinone in the target compound. This may lead to a narrower bandgap and red-shifted emission in OLEDs.

c) 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol

- Structure: Features a phenol group linked to the triazine core via an ether bond.

- Properties: Primarily used in chemical synthesis; the hydroxyl group enhances solubility in polar solvents compared to the target compound’s piperazinone .

Key Structural and Functional Differences

The table below summarizes critical distinctions:

Electronic and Reactivity Insights :

- Chloro Substituent : The chloro group in the target compound increases electrophilicity at the triazine core, facilitating nucleophilic substitution reactions compared to phenyl-substituted analogs like PTZ-TRZ.

- Piperazinone vs. Phenol: The piperazinone ring’s amide-like structure may enhance thermal stability and rigidity, whereas the phenol group in 3-[(4-Amino-6-chloro-triazin-2-yl)oxy]phenol improves solubility but reduces thermal resistance.

Biologische Aktivität

4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one is a heterocyclic compound within the triazine family, recognized for its diverse biological activities. This compound has been the subject of various studies focusing on its potential as an anticancer agent, antibacterial properties, and its role in biochemical pathways.

The molecular formula of this compound is , with a molecular weight of 228.64 g/mol. Its structure features a triazine ring substituted with an amino group and a piperazine moiety, providing a unique framework for biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing significant cytotoxicity.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 25.0 |

| MCF-7 | 30.5 |

| HeLa | 22.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at G0/G1 and G2/M phases. Flow cytometry analyses indicated that treatment with this compound significantly increased the sub-G1 population, suggesting apoptosis in treated cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It inhibits DNA gyrase activity, which is essential for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a candidate for further development as an antibacterial agent.

Table 2: Antibacterial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| S. aureus | 15.0 µg/mL |

| P. aeruginosa | 10.0 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and triazine substituents can significantly influence its potency and selectivity against various targets.

Key Findings:

- Substituents on the piperazine ring enhance activity against specific cancer cell lines.

- The presence of chlorine in the triazine ring contributes to increased cytotoxicity.

- Compounds with additional functional groups exhibited varied effects on apoptosis induction .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that compounds similar to this compound showed promising results in inhibiting PARP1 activity in breast cancer cells, leading to increased apoptosis .

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against resistant strains of bacteria, showing that it could serve as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.